Increased Molecular Complexity via Orthogonal Reactivity: Comparison with 2-Ethynyl-4-(trifluoromethyl)pyrimidine
Unlike 2-Ethynyl-4-(trifluoromethyl)pyrimidine (CAS 1698055-59-2), which lacks a halogen at the 5-position, 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine provides an additional reactive handle for sequential functionalization. This enables more complex molecular architectures to be built from a single core. The presence of the 5-chloro group allows for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions independent of the ethynyl moiety . This orthogonal reactivity is a key differentiator.
| Evidence Dimension | Number of orthogonal reactive sites |
|---|---|
| Target Compound Data | 3 distinct reactive handles (5-Cl for SNAr/coupling, 2-ethynyl for Sonogashira/click, 4-CF3 for electronic modulation) |
| Comparator Or Baseline | 2-Ethynyl-4-(trifluoromethyl)pyrimidine (2 reactive handles: 2-ethynyl, 4-CF3) |
| Quantified Difference | Target compound offers 50% more distinct reactive sites (3 vs. 2), enabling more diverse sequential derivatization |
| Conditions | Based on standard organic reactivity principles and known reaction types for each functional group |
Why This Matters
For procurement, this translates to a more versatile building block that can yield a wider array of final compounds, reducing the number of different starting materials required for a diverse screening library.
